molecular formula C11H22N2O4S B13496544 tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate

tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate

Cat. No.: B13496544
M. Wt: 278.37 g/mol
InChI Key: GMBMKASWXUFEJZ-SECBINFHSA-N
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Description

Tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with a sulfamoylmethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with sulfamoyl chlorides under basic conditions. The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the piperidine ring, resulting in a more efficient and versatile production process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfamoylmethyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can target the piperidine ring or the sulfamoylmethyl group, leading to different reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoylmethyl group or the piperidine ring, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfamoylmethyl group can yield sulfonic acid derivatives, while reduction of the piperidine ring can produce various reduced piperidine compounds .

Scientific Research Applications

Tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylmethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-amino-1-piperidinecarboxylate: Similar in structure but with an amino group instead of a sulfamoylmethyl group.

    Tert-butyl 4-[(methylsulfonyl)oxy]methyl]piperidine-1-carboxylate: Contains a methylsulfonyl group instead of a sulfamoylmethyl group.

Uniqueness

Tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate is unique due to the presence of the sulfamoylmethyl group, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H22N2O4S

Molecular Weight

278.37 g/mol

IUPAC Name

tert-butyl (3R)-3-(sulfamoylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-6-4-5-9(7-13)8-18(12,15)16/h9H,4-8H2,1-3H3,(H2,12,15,16)/t9-/m1/s1

InChI Key

GMBMKASWXUFEJZ-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CS(=O)(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)N

Origin of Product

United States

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